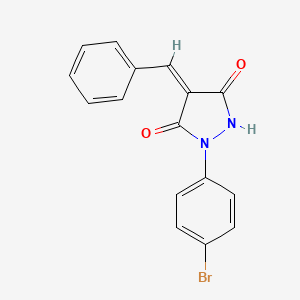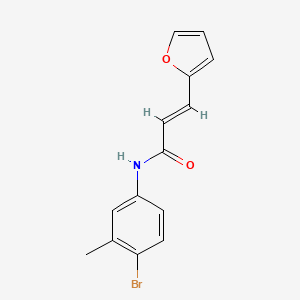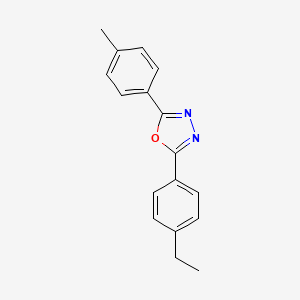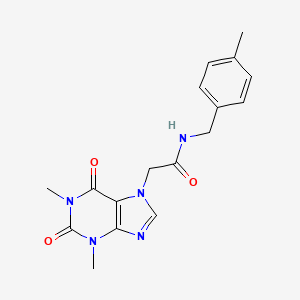
4-benzylidene-1-(4-bromophenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzylidene-1-(4-bromophenyl)-3,5-pyrazolidinedione” is a complex organic compound. The name suggests it contains a pyrazolidinedione group, a benzylidene group, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylidene group would likely contribute to the planarity of the molecule, while the bromophenyl group could add significant weight and size .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The benzylidene group might be involved in electrophilic substitution reactions, while the bromophenyl group could undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a bromine atom might increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticholinesterase Activity
In medicinal chemistry, this compound has been explored for its potential anticholinesterase activity . Anticholinesterase agents are crucial in treating diseases like Alzheimer’s and myasthenia gravis. They work by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.
Materials Science: Electrochemical Applications
The Schiff bases, which are closely related to the pyrazolidinedione structure, have been studied for their electrochemical applications . These compounds can be used in the development of new materials for batteries and sensors due to their ability to undergo redox reactions and their structural versatility.
Environmental Science: Metal Ion Detection
Schiff bases derived from pyrazolidinediones have been investigated for their ability to bind metal ions . This property is particularly useful in environmental science for the detection and removal of heavy metals from water, contributing to pollution control and water treatment processes.
Analytical Chemistry: Spectroscopic Studies
In analytical chemistry, the compound’s derivatives are characterized using various spectroscopic techniques, including UV-Visible, Fourier transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These methods allow for the detailed analysis of the compound’s structure and properties, which is essential for quality control and method development.
Biochemistry: Intramolecular Charge Transfer
The compound’s derivatives have been shown to exhibit intramolecular charge transfer properties, as evidenced by studies involving density functional theory . This characteristic is significant in biochemistry for understanding the electron transport mechanisms in biological systems and designing bio-inspired electronic devices.
Pharmacology: Drug Design and Discovery
In pharmacology, the structural features of pyrazolidinediones, such as the presence of a bromophenyl group, make them interesting candidates for drug design and discovery efforts . Their ability to interact with various biological targets can be harnessed to develop new therapeutic agents.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various biological targets, including proteins and enzymes
Mode of Action
It’s known that similar compounds can undergo intramolecular charge transfer during excitation of the molecules . This could potentially lead to interactions with its targets, causing changes in their function or structure .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to possess physiological activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
(4Z)-4-benzylidene-1-(4-bromophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-16(21)14(15(20)18-19)10-11-4-2-1-3-5-11/h1-10H,(H,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMIDVEZOUXMK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-benzylidene-2-(4-bromophenyl)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)

![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)
![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)



![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)

![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)